2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride
Overview
Description
Synthesis Analysis
- Methoxy-5-nitrobenzaldehyde undergoes Knoevenagel reaction to give 3-methoxy-5-nitrocinnamic acid. Treatment with thionyl chloride yields chloro-methoxy-nitrobenzo compounds (Havaldar, Bhise, & Burudkar, 2004).
- The reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with methoxybenzoyl chlorides leads to functionalized 2-hydroxychroman-4-ones or chromones (Rahn et al., 2009).
Molecular Structure Analysis
- The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into hydrogen bond roles in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
- 2-Alkyl-7-methoxy-5-nitrobenzo[b]furan and related compounds are formed via cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids under Perkin reaction conditions (Kowalewska & Kwiecień, 2008).
Physical Properties Analysis
- Synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid provides insights into the process-oriented approach and yields, crucial for understanding the physical properties of related compounds (Lomov, 2019).
Chemical Properties Analysis
- The study of 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols reveals important aspects of chemical properties like intramolecular interactions and spectral data (Xi, Basset, & Vogl, 1984).
Scientific Research Applications
Synthesis of Dibenzophenone Derivatives : Zhao De-feng (2006) reported the synthesis of 2-hydroxy-4-methoxy-3′-aminodibenzophenone and its derivatives, starting from 1,3-dimethoxybenzene and meta-nitrobenzoyl chloride, a similar compound to 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride. This process involves Friedel-Crafts acylation and catalytic hydrogenation, indicating the potential of such compounds in organic synthesis (Zhao De-feng, 2006).
Knoevenagel Reaction Applications : Havaldar et al. (2004) described the use of Methoxy-5-nitrobenzaldehyde, closely related to 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride, in Knoevenagel reactions. This research highlights the potential application in synthesizing compounds with antibacterial properties (Havaldar, Bhise, & Burudkar, 2004).
Neuroleptics Synthesis : Valenta et al. (1990) explored the synthesis of heterocyclic 5-amino-2-methoxybenzamides using 2-Methoxy-5-nitrobenzoyl chloride. Their work contributes to the field of neuroleptic drug development (Valenta et al., 1990).
Functional Polymer Development : Xi, Basset, & Vogl (1984) synthesized 5-methoxy-2H-benzotriazol-2-yl mono- or di-substituted resorcinols and phloroglucinols, using a process involving 4-methoxy-2-nitrobenzenediazonium chloride, which is structurally similar to 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride. This demonstrates its application in creating functional polymers (Xi, Basset, & Vogl, 1984).
Intermediate in Drug Synthesis : Gopal et al. (2012) detailed a synthesis method for an intermediate crucial in the preparation of the antiarrhythmic drug dronedarone hydrochloride, using a similar compound, 4-methoxybenzoyl chloride (Gopal et al., 2012).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards. Information on how to handle and store the compound safely would also be included here.
Future Directions
This would involve a discussion of potential future research directions involving the compound. This might include potential applications of the compound or unanswered questions about its properties or behavior.
I hope this general information is helpful. If you have a specific question about “2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride” or another compound, feel free to ask!
properties
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-10-3-5-11(6-4-10)21-13-7-2-9(16(18)19)8-12(13)14(15)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCCUQAQOFEBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379239 | |
Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride | |
CAS RN |
175135-69-0 | |
Record name | 2-(4-Methoxyphenoxy)-5-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methoxyphenoxy)-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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